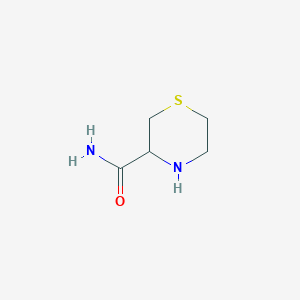

Thiomorpholine-3-carboxamide

概要

説明

Thiomorpholine-3-carboxamide is a chemical compound with the molecular formula C5H10N2OS and a molecular weight of 146.21 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for Thiomorpholine-3-carboxamide is1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) . This indicates that the molecule consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis

Thiomorpholine-3-carboxamide is a powder with a melting point of 162-163°C . It is stored at a temperature of 4°C .科学的研究の応用

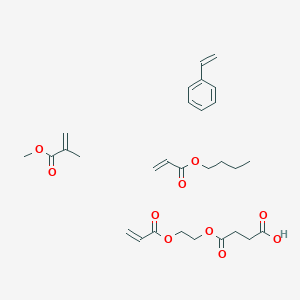

Stimuli-Responsive Polymers

Thiomorpholine derivatives have been used in the development of stimuli-responsive polymers. These polymers can respond to changes in pH and temperature, making them useful in nanomedicine . The monomer ethylthiomorpholine oxide methacrylate (THOXMA) can be polymerized to obtain well-defined polymers. Copolymers with hydroxyethyl methacrylate (HEMA) were prepared, which allowed the tuning of the LCST behaviour of the polymers .

Biological Applications

Thiomorpholine-3-carboxamide derivatives have shown potential in biological applications. For instance, hydrophilic poly(thiomorpholine oxide ethyl methacrylate) polymers possessed a pK a around 5.6 which denotes a weak acid character which could be exploited in biological applications .

Drug Delivery Systems

The pH-responsive and temperature-responsive properties of thiomorpholine-3-carboxamide derivatives make them suitable for use in drug delivery systems. They can be used to create smart materials that release drugs only under specific conditions or in targeted tissues or cells .

Hemocompatible Materials

Thiomorpholine-3-carboxamide derivatives have been found to be hemocompatible. They do not cause aggregation or lysis of red blood cells, making them safe for use in biological applications .

Cholesteryl Ester Transfer Protein Inhibitors

Thiomorpholine-3-carboxamide derivatives have been used as potential cholesteryl ester transfer protein (CETP) inhibitors . CETP plays an important role in decreasing HDL-C level and increasing LDL-C level, and its inhibition may be a new therapy for atherosclerosis .

Bioactive Compounds

Both morpholine and its thio analogue have proven to act as bioactives against different molecular targets. These scaffolds have been an indispensable element of the pharmacophore .

作用機序

Target of Action

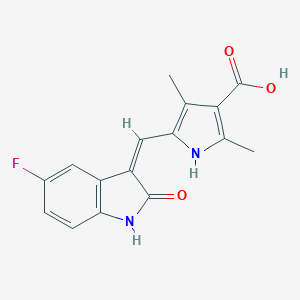

Thiomorpholine-3-carboxamide is a complex compound with potential biological activity. Some related compounds, such as 5(6)-fluoroindole-carboxamide derivatives, have been identified as inhibitors of androgen receptor binding function-3 (AR-BF3) .

Mode of Action

It’s worth noting that compounds with similar structures, such as prinomastat, inhibit matrix metalloproteinases (mmps), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth, invasion, and metastasis .

Biochemical Pathways

A protein named thiomorpholine-carboxylate dehydrogenase has been identified, which specifically catalyzes the reduction of imine bonds in brain substrates . This suggests that Thiomorpholine-3-carboxamide might be involved in similar biochemical pathways.

Pharmacokinetics

It’s worth noting that related compounds, such as prinomastat, have a half-life of 2-5 hours .

Result of Action

Related compounds have been found to have anticancer and antimicrobial activities .

特性

IUPAC Name |

thiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBJIFNMKOKRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340880 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103742-31-0 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

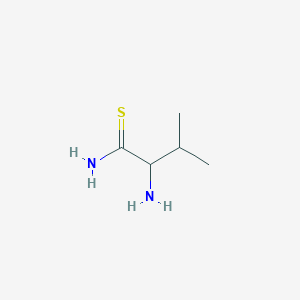

Synthesis routes and methods

Procedure details

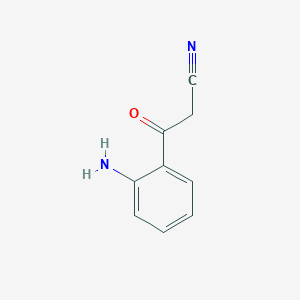

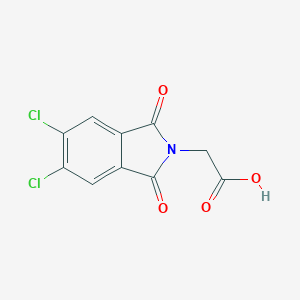

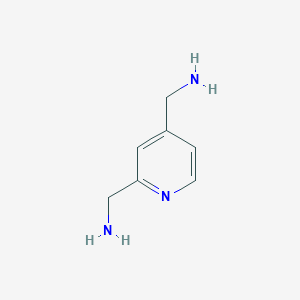

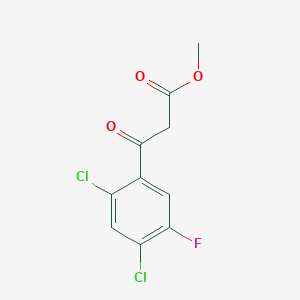

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

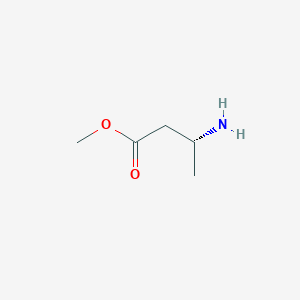

Feasible Synthetic Routes

Q & A

Q1: What is unique about the synthesis of the thiomorpholine-3-carboxamide scaffold presented in the research?

A1: The research describes a novel and efficient method for synthesizing 1,2-disubstituted N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamide derivatives. [] This method utilizes a three-component reaction involving an α-amino acid, mercaptoacetaldehyde, and an isocyanide. [] The reaction proceeds smoothly under mild conditions and exhibits high stereoselectivity, making it a valuable tool for accessing this novel class of compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)